molecular formula C13H30SSn B096524 Methyl Tributylstannyl Sulfide CAS No. 17314-32-8

Methyl Tributylstannyl Sulfide

Cat. No.: B096524
CAS No.: 17314-32-8
M. Wt: 337.2 g/mol
InChI Key: BKGRGUDWSKNWAP-UHFFFAOYSA-M
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Description

Methyl Tributylstannyl Sulfide is a useful research compound. Its molecular formula is C13H30SSn and its molecular weight is 337.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Methyl Tributylstannyl Sulfide and related compounds can be used in the oxidative generation of thioalkyl cations, which react with olefinic nucleophiles to afford corresponding addition products in good yields. This has applications in synthetic organic chemistry (Narasaka, Arai, & Okauchi, 1993).

  • Studies on sulfur release and transformation behaviors of sulfur-containing model compounds, including this compound derivatives, during pyrolysis under oxidative atmospheres have implications for environmental chemistry and pollution control (Liu et al., 2014).

  • The compound has been utilized in tin-mediated synthesis methods, such as the Pummerer synthesis of vinyl stannanes, indicating its role in advanced organic synthesis techniques (O'neil & Southern, 1997).

  • Research on volatile sulfur compounds (VSC) like Methyl Mercaptan, a related compound, has been conducted to understand their role in oral malodor and periodontal disease, suggesting biomedical and dental applications (Yaegaki & Sanada, 1992).

  • The effects of similar sulfur compounds on the permeability of oral mucosa have been studied, which could have implications for understanding tissue response to chemical exposure (Ng & Tonzetich, 1984).

  • This compound derivatives have been used in the stereoselective synthesis of complex organic molecules, indicating its utility in the field of stereochemistry (Burghart, Sorg, & Brückner, 2011).

  • Its derivatives have also been studied in reactions with carbon disulfide and isothiocyanates, offering insights into organometallic chemistry and synthesis routes for sulfur-containing compounds (Sakai, Niimi, & Ishii, 1974).

  • Understanding the thermal decomposition of sulfur compounds, including those related to this compound, is crucial for applications in chemical engineering and environmental science (Thompson, Meyer, & Ball, 1952).

Safety and Hazards

Methyl Tributylstannyl Sulfide is considered hazardous. It is toxic if swallowed or in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Transition metal sulfides, which Methyl Tributylstannyl Sulfide is a part of, have been extensively explored as effective alternatives to precious metals in overall water splitting . They are also being investigated for their potential in energy storage .

Relevant Papers Several papers have been found that discuss related compounds and reactions. For example, a paper discusses the synthesis of thiophene derivatives, which are related to this compound . Another paper discusses the use of transition metal sulfides in energy storage .

Properties

IUPAC Name

tributyl(methylsulfanyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH4S.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H3;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGRGUDWSKNWAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455586
Record name Methyl Tributylstannyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17314-32-8
Record name Methyl Tributylstannyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Methyl Tributylstannyl Sulfide in chemical synthesis?

A1: this compound acts as a convenient substitute for Methanethiol in thioglycoside synthesis. [] This is because it has a much higher boiling point (104 °C at 0.2 mmHg) compared to the volatile and difficult-to-handle Methanethiol (boiling point 6 °C). [] Essentially, it serves as a more manageable source of the -SMe group in chemical reactions.

Q2: How is the purity of this compound typically assessed?

A2: The purity of this reagent can be determined through a titration with Iodine. [] this compound readily reacts with Iodine, allowing for a direct titration using a solution of Iodine in Carbon Tetrachloride. [] This method provides a reliable way to quantify the amount of active reagent in a sample.

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